molecular formula C26H29N3O2 B13960780 3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline CAS No. 769912-57-4

3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline

Katalognummer: B13960780
CAS-Nummer: 769912-57-4
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: LUPQVSLEZONBFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FURO[2,3-H]ISOQUINOLINE, 3,4,8,9-TETRAHYDRO-6-METHOXY-3,3,8,8-TETRAMETHYL-1-(5-METHYL-2-PHENYL-1H-IMIDAZOL-4-YL)- is a complex heterocyclic compound that belongs to the class of isoquinolines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of FURO[2,3-H]ISOQUINOLINE, 3,4,8,9-TETRAHYDRO-6-METHOXY-3,3,8,8-TETRAMETHYL-1-(5-METHYL-2-PHENYL-1H-IMIDAZOL-4-YL)- typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

FURO[2,3-H]ISOQUINOLINE, 3,4,8,9-TETRAHYDRO-6-METHOXY-3,3,8,8-TETRAMETHYL-1-(5-METHYL-2-PHENYL-1H-IMIDAZOL-4-YL)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of FURO[2,3-H]ISOQUINOLINE, 3,4,8,9-TETRAHYDRO-6-METHOXY-3,3,8,8-TETRAMETHYL-1-(5-METHYL-2-PHENYL-1H-IMIDAZOL-4-YL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

    Quinolines: Share a similar core structure but differ in the substituents and fused rings.

    Isoquinolines: Similar backbone but may lack the furo ring and specific substituents.

    Indoles: Another class of heterocycles with different ring structures and properties.

Uniqueness: FURO[2,3-H]ISOQUINOLINE, 3,4,8,9-TETRAHYDRO-6-METHOXY-3,3,8,8-TETRAMETHYL-1-(5-METHYL-2-PHENYL-1H-IMIDAZOL-4-YL)- is unique due to its specific combination of rings and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

769912-57-4

Molekularformel

C26H29N3O2

Molekulargewicht

415.5 g/mol

IUPAC-Name

6-methoxy-3,3,8,8-tetramethyl-1-(5-methyl-2-phenyl-1H-imidazol-4-yl)-4,9-dihydrofuro[2,3-h]isoquinoline

InChI

InChI=1S/C26H29N3O2/c1-15-21(28-24(27-15)16-10-8-7-9-11-16)22-20-17(13-25(2,3)29-22)12-19(30-6)23-18(20)14-26(4,5)31-23/h7-12H,13-14H2,1-6H3,(H,27,28)

InChI-Schlüssel

LUPQVSLEZONBFL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C3=NC(CC4=CC(=C5C(=C43)CC(O5)(C)C)OC)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.